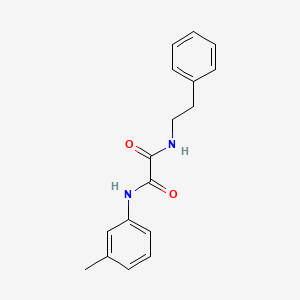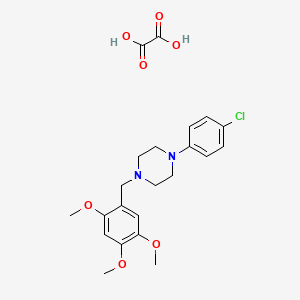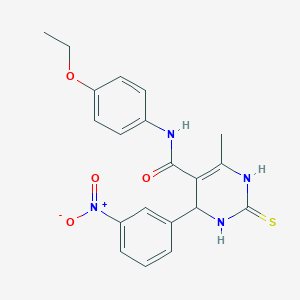
1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
作用機序
1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. It binds to the receptor in a non-competitive manner, which means it does not compete with the neurotransmitter glutamate for binding to the receptor. By blocking the receptor, 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride reduces the excessive activation of the receptor that occurs in Alzheimer's disease, which leads to neuronal damage and cognitive decline.
Biochemical and Physiological Effects:
1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, a protein that accumulates in the brains of Alzheimer's patients and is thought to contribute to the disease. In addition, it has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride for lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of blocking this receptor on neuronal function and behavior. However, one limitation is that 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride has a relatively short half-life, which means it needs to be administered frequently in order to maintain a therapeutic effect.
将来の方向性
There are a number of future directions for research on 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride. One area of interest is the potential use of 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the use of 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride for the treatment of other neurological disorders, such as traumatic brain injury and stroke. Additionally, there is ongoing research into the underlying mechanisms of 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride's effects on neuronal function and behavior, which could lead to the development of new drugs for the treatment of neurological disorders.
合成法
The synthesis of 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride involves the reaction of 1-adamantylamine with mesityl chloride to form N-mesityl-1-adamantylamine. This compound is then reacted with proline to form 1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide. The hydrochloride salt is added to increase the solubility of the compound.
科学的研究の応用
1-(3-hydroxy-1-adamantyl)-N-mesitylprolinamide hydrochloride has been extensively studied for its potential use in treating Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. In addition, it has been studied for its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
1-(3-hydroxy-1-adamantyl)-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.ClH/c1-15-7-16(2)21(17(3)8-15)25-22(27)20-5-4-6-26(20)23-10-18-9-19(11-23)13-24(28,12-18)14-23;/h7-8,18-20,28H,4-6,9-14H2,1-3H3,(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBNDVBXBRAAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C34CC5CC(C3)CC(C5)(C4)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclobutyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5087008.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanol hydrochloride](/img/structure/B5087015.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087024.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5087044.png)

![methyl 4-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5087056.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5087058.png)

![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B5087076.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5087111.png)
![3-[(4-methylphenyl)thio]-1-phenyl-2-propen-1-one](/img/structure/B5087118.png)
![5-(methoxymethyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5087130.png)